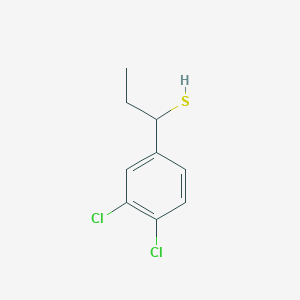

1-(3,4-Dichlorophenyl)propane-1-thiol

Description

1-(3,4-Dichlorophenyl)propane-1-thiol is an organosulfur compound featuring a propane backbone with a thiol (-SH) group at the first carbon and a 3,4-dichlorophenyl substituent. The dichlorophenyl group is known to enhance electrophilicity and resistance to biodegradation due to halogenation, while the thiol group contributes to nucleophilic reactivity and metal-binding capabilities . Applications may include roles in agrochemicals or pharmaceuticals, though further research is needed to confirm specific uses.

Properties

Molecular Formula |

C9H10Cl2S |

|---|---|

Molecular Weight |

221.15 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)propane-1-thiol |

InChI |

InChI=1S/C9H10Cl2S/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |

InChI Key |

PHMGDWJFCKCGJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)Cl)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)propane-1-thiol typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)propane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and properties of 1-(3,4-Dichlorophenyl)propane-1-thiol with related compounds:

Key Comparative Insights

Halogenation Effects: The 3,4-dichlorophenyl group in the target compound increases molecular weight and steric hindrance compared to monochloro or non-halogenated analogs. The single chlorine in 1-(3-chlorophenyl)propane-1-thiol () reduces electron-withdrawing effects, possibly making it more reactive in nucleophilic substitutions than the dichloro analog.

Functional Group Reactivity: Thiols (-SH) exhibit higher acidity (pKa ~10) compared to alcohols (-OH, pKa ~16–19), favoring metal coordination and oxidation reactions. This contrasts with 1-(4-Methylphenyl)-1-propanol (), where the -OH group participates in hydrogen bonding but is less nucleophilic . Urea derivatives like DCPMU () show hydrogen-bonding capacity and slower degradation, unlike thiols, which may undergo rapid oxidation to disulfides .

Applications and Environmental Impact: Dichlorophenyl thiols may face regulatory scrutiny due to parallels with persistent herbicides (e.g., DCPMU). In contrast, non-halogenated compounds like 1-(4-Methylphenyl)-1-propanol are prioritized in consumer products for lower toxicity . Thiophene-containing analogs () highlight how heterocyclic substituents can alter solubility and bioavailability compared to purely aromatic systems .

Biological Activity

Overview

1-(3,4-Dichlorophenyl)propane-1-thiol is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of thiols, which are known for their diverse roles in biological systems, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₂Cl₂S

- Molecular Weight : 275.20 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

In a comparative study, the compound was found to be more effective than standard chemotherapeutics like Tamoxifen in inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates. The results confirmed its potential as a therapeutic agent against antibiotic-resistant strains.

Case Study 2: Cytotoxicity in Cancer Research

A series of synthesized derivatives based on the thiol structure were evaluated for their cytotoxicity against various cancer cell lines. The findings suggested that modifications to the thiol group could enhance anticancer activity while reducing toxicity to normal cells.

The biological activity of this compound can be attributed to its ability to form reactive species that interact with cellular components. The thiol group plays a crucial role in redox reactions, influencing cellular signaling pathways involved in apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.